3-Amino-5-bromo-1-butyl-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-bromo-1-butyl-1,4-dihydropyridin-4-one is a heterocyclic compound with a molecular formula of C9H13BrN2O It is characterized by the presence of an amino group at the 3rd position, a bromine atom at the 5th position, and a butyl group at the 1st position of the dihydropyridin-4-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-butyl-1,4-dihydropyridin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-1-butylpyridin-4-one and bromine.
Bromination: The bromination of 3-amino-1-butylpyridin-4-one is carried out using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 5th position.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-1-butyl-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The amino group at the 3rd position can participate in condensation reactions with carbonyl compounds to form imines or other nitrogen-containing derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and mild heating.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Condensation Reactions: Carbonyl compounds such as aldehydes or ketones are used in the presence of acid or base catalysts.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and nitrogen-containing condensation products.
Scientific Research Applications
3-Amino-5-bromo-1-butyl-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-1-butyl-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various cellular pathways, including signal transduction, gene expression, and metabolic pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one: Similar structure but with a methyl group instead of a butyl group.
3-Amino-5-bromo-1-[(1,2-oxazol-4-yl)methyl]-1,4-dihydropyridin-4-one: Contains an oxazolylmethyl group instead of a butyl group.
Uniqueness
3-Amino-5-bromo-1-butyl-1,4-dihydropyridin-4-one is unique due to the presence of the butyl group, which may confer different chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C9H13BrN2O |
---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
3-amino-5-bromo-1-butylpyridin-4-one |
InChI |
InChI=1S/C9H13BrN2O/c1-2-3-4-12-5-7(10)9(13)8(11)6-12/h5-6H,2-4,11H2,1H3 |
InChI Key |
HTGJCVHREVKTPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C(=O)C(=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.